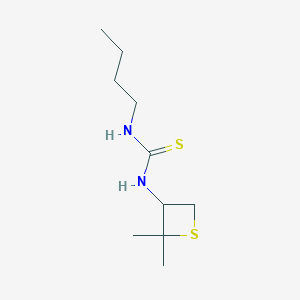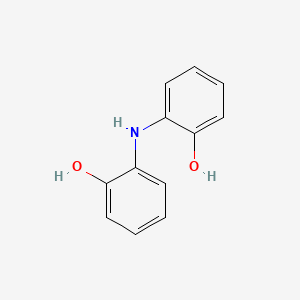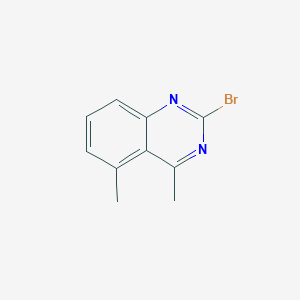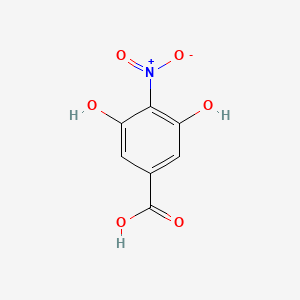
1-Butyl-3-(2,2-dimethylthietan-3-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-(2,2-dimethylthietan-3-yl)thiourea is an organosulfur compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This particular compound features a butyl group and a dimethylthietan-3-yl group attached to the thiourea core, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-(2,2-dimethylthietan-3-yl)thiourea typically involves the reaction of 1-butylisothiocyanate with 2,2-dimethylthietan-3-amine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-3-(2,2-dimethylthietan-3-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of isothiouronium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Isothiouronium salts and other substituted thioureas.
Wissenschaftliche Forschungsanwendungen
1-Butyl-3-(2,2-dimethylthietan-3-yl)thiourea has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Butyl-3-(2,2-dimethylthietan-3-yl)thiourea involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The thiourea moiety can form strong hydrogen bonds with electrophilic centers, enhancing its reactivity. Additionally, the compound can coordinate with transition metals, forming stable complexes that exhibit unique catalytic and biological activities .
Vergleich Mit ähnlichen Verbindungen
Thiourea: A simpler analog with a similar thiourea core but lacking the butyl and dimethylthietan-3-yl groups.
1-Butyl-3-phenylthiourea: Similar structure but with a phenyl group instead of the dimethylthietan-3-yl group.
1-Butyl-3-methylthiourea: Similar structure but with a methyl group instead of the dimethylthietan-3-yl group.
Uniqueness: 1-Butyl-3-(2,2-dimethylthietan-3-yl)thiourea stands out due to the presence of the dimethylthietan-3-yl group, which imparts unique steric and electronic properties. This makes it more versatile in various chemical reactions and applications compared to its simpler analogs .
Eigenschaften
Molekularformel |
C10H20N2S2 |
|---|---|
Molekulargewicht |
232.4 g/mol |
IUPAC-Name |
1-butyl-3-(2,2-dimethylthietan-3-yl)thiourea |
InChI |
InChI=1S/C10H20N2S2/c1-4-5-6-11-9(13)12-8-7-14-10(8,2)3/h8H,4-7H2,1-3H3,(H2,11,12,13) |
InChI-Schlüssel |
XBQWQGYBVQHBSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=S)NC1CSC1(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-6-yl]carbamate](/img/structure/B13014621.png)
![9-Fluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13014622.png)
![1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13014626.png)

![5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13014632.png)
![2-Azabicyclo[2.2.1]heptan-6-one](/img/structure/B13014633.png)
![6-Benzyl-3-thia-6-azabicyclo[3.1.1]heptane-3,3-dione](/img/structure/B13014635.png)

![2-O-tert-butyl 3-O-methyl (3S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2,3-dicarboxylate](/img/structure/B13014655.png)
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B13014659.png)



